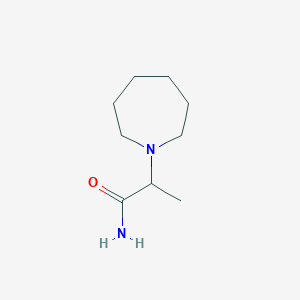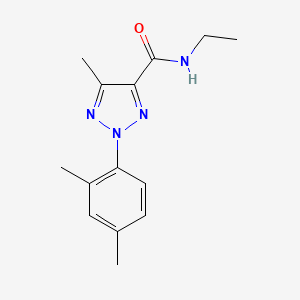
(E)-1-(azetidin-1-yl)-3-(1,3-benzothiazol-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(azetidin-1-yl)-3-(1,3-benzothiazol-2-yl)prop-2-en-1-one, also known as ABT-418, is a compound that belongs to the class of cholinergic agonists. It has been extensively studied for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
作用机制
(E)-1-(azetidin-1-yl)-3-(1,3-benzothiazol-2-yl)prop-2-en-1-one acts as a selective agonist of the alpha4beta2 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. Activation of this receptor leads to the release of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive processes. This compound has been shown to improve memory and attention in animal models and human clinical trials.
Biochemical and Physiological Effects:
This compound has been shown to improve memory and attention in animal models and human clinical trials. It acts as a selective agonist of the alpha4beta2 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. Activation of this receptor leads to the release of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive processes.
实验室实验的优点和局限性
(E)-1-(azetidin-1-yl)-3-(1,3-benzothiazol-2-yl)prop-2-en-1-one has been extensively studied in animal models and human clinical trials for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease, schizophrenia, and ADHD. However, its use in lab experiments may be limited by its high cost and potential toxicity. Further research is needed to determine the optimal dosage and administration of this compound in lab experiments.
未来方向
There are several future directions for the study of (E)-1-(azetidin-1-yl)-3-(1,3-benzothiazol-2-yl)prop-2-en-1-one. One direction is to further investigate its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease, schizophrenia, and ADHD. Another direction is to explore its potential as a cognitive enhancer in healthy individuals. Additionally, further research is needed to determine the optimal dosage and administration of this compound in lab experiments. Finally, the development of more cost-effective and less toxic methods for synthesizing this compound may lead to increased availability for research purposes.
合成方法
(E)-1-(azetidin-1-yl)-3-(1,3-benzothiazol-2-yl)prop-2-en-1-one can be synthesized via a multi-step process that involves the reaction of 2-aminothiophenol with ethyl acetoacetate to form 2-ethylthio-1,3-benzothiazole. This intermediate is then reacted with 2-bromoacryloyl chloride to form (E)-3-(2-bromoacryloyl)-2-ethylthio-1,3-benzothiazole. Finally, the addition of azetidine to this intermediate leads to the formation of this compound.
科学研究应用
(E)-1-(azetidin-1-yl)-3-(1,3-benzothiazol-2-yl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease, schizophrenia, and ADHD. It has been shown to improve memory and attention in animal models and human clinical trials. This compound acts as a selective agonist of the alpha4beta2 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory.
属性
IUPAC Name |
(E)-1-(azetidin-1-yl)-3-(1,3-benzothiazol-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c16-13(15-8-3-9-15)7-6-12-14-10-4-1-2-5-11(10)17-12/h1-2,4-7H,3,8-9H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYMFNBFACVGNF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C=CC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C1)C(=O)/C=C/C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-tert-butylanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B7454224.png)
![(3S)-2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7454229.png)

![[2-oxo-2-[2-propoxy-5-(trifluoromethyl)anilino]ethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7454234.png)
![Methyl 4-[3-(1-adamantylmethylamino)-2-hydroxypropoxy]-3-methoxybenzoate](/img/structure/B7454241.png)
![2-[2-[(4-Bromo-2-chlorophenoxy)methyl]-6-chlorobenzimidazol-1-yl]ethanol](/img/structure/B7454244.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-4-methylbenzamide](/img/structure/B7454246.png)
![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile](/img/structure/B7454253.png)




![1-[(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)methyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7454305.png)
![tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate](/img/structure/B7454311.png)
